6-Chloro-8-ethoxyimidazo[1,2-b]pyridazine-2-carboxylic acid
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Overview
Description
6-Chloro-8-ethoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-ethoxyimidazo[1,2-b]pyridazine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone, followed by further functionalization steps . The reaction conditions often include the use of organic solvents such as ethanol and dichloromethane, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as metal-free oxidation and photocatalysis, is also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-ethoxyimidazo[1,2-b]pyridazine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
6-Chloro-8-ethoxyimidazo[1,2-b]pyridazine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-8-ethoxyimidazo[1,2-b]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
- 8-Bromo-6-chloro-imidazo[1,2-b]pyridazine-2-carboxylic acid ethyl ester
Uniqueness
6-Chloro-8-ethoxyimidazo[1,2-b]pyridazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 8-position and the chloro group at the 6-position makes it a valuable scaffold for further functionalization and drug development .
Properties
Molecular Formula |
C9H8ClN3O3 |
---|---|
Molecular Weight |
241.63 g/mol |
IUPAC Name |
6-chloro-8-ethoxyimidazo[1,2-b]pyridazine-2-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O3/c1-2-16-6-3-7(10)12-13-4-5(9(14)15)11-8(6)13/h3-4H,2H2,1H3,(H,14,15) |
InChI Key |
MBVHQEFRQGQQSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NN2C1=NC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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